1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione family, characterized by a fused thiophene-pyrimidine core. The structure features a 2,3-dihydroindole moiety at position 1 and a 4-ethoxybenzyl group at position 2.
Properties
Molecular Formula |
C25H23N3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-19-9-7-17(8-10-19)15-28-24(30)23-21(12-14-33-23)27(25(28)31)16-22(29)26-13-11-18-5-3-4-6-20(18)26/h3-10,12,14H,2,11,13,15-16H2,1H3 |
InChI Key |
PKVHSFSEUWXKKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thieno[3,2-d]pyrimidine core. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, would be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole and thieno rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxo-indole derivatives, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and thieno derivatives.
Medicine: Potential use as a lead compound in drug discovery for diseases such as cancer and infectious diseases.
Industry: Applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thieno[3,2-d]pyrimidine core can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among thienopyrimidine derivatives lie in the substituents at positions 1 and 3, as well as the heterocyclic systems fused to the pyrimidine core. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The 4-ethoxybenzyl group in the target compound enhances lipophilicity compared to the thiophen-ethyl group in its analog . This may improve membrane permeability but reduce aqueous solubility.
- Heterocyclic Additions: Thiazole-containing analogs (e.g., ) exhibit antimicrobial activity, suggesting that heterocyclic substituents at position 6 could broaden pharmacological scope .
Biological Activity
The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thieno[3,2-d]pyrimidine intermediates. The synthetic route often includes:
- Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
- Functionalization at the indole position to introduce the 2-oxoethyl group.
Antimicrobial Properties
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial activity. For instance, derivatives of thieno[3,2-d]pyrimidines have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | M. tuberculosis | 10 μg/mL |
| Compound B | S. aureus | 0.98 μg/mL |
| Target Compound | M. tuberculosis | TBD |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Indole and pyrimidine derivatives are known for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain analogs can significantly reduce the viability of various cancer cell lines .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 (Lung) | Target Compound | TBD |
| MCF7 (Breast) | Target Compound | TBD |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA replication in cancer cells.
Case Studies
A recent study highlighted the synthesis and biological evaluation of similar thieno-indole derivatives which exhibited promising antitubercular activity . The study utilized various assays to determine the efficacy of these compounds against M. tuberculosis, revealing that modifications in structure could enhance their potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
